molecular formula C18H18N4O3S B11206318 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine

5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11206318
M. Wt: 370.4 g/mol
InChI Key: FUTFJVOKJBAOBP-UHFFFAOYSA-N
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Description

The compound 5-(thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic molecule featuring a fused triazolopyrimidine core. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting microtubule dynamics, particularly as tubulin polymerization inhibitors . The 3,4,5-trimethoxyphenyl substituent at position 7 is a hallmark of compounds mimicking combretastatin A-4 (CA-4), a natural product with potent antitubulin activity . The compound’s synthesis typically involves multi-component reactions, such as Biginelli-like heterocyclization, using aldehydes, triazole diamines, and substituted acetoacetamides .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

5-thiophen-2-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18N4O3S/c1-23-14-7-11(8-15(24-2)17(14)25-3)13-9-12(16-5-4-6-26-16)21-18-19-10-20-22(13)18/h4-10,13H,1-3H3,(H,19,20,21)

InChI Key

FUTFJVOKJBAOBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Functionalization via Cyclocondensation

The triazole-pyrimidine framework enables cyclization reactions with hydrazine derivatives and carbonyl compounds. Key steps include:

  • Triazole ring formation : Reaction of hydrazine intermediates with aldehydes/ketones under acidic conditions (HCl catalyst) in ethanol at reflux temperatures .

  • Pyrimidine ring closure : Use of trimethoxyphenyl-substituted precursors with thiophene-containing reagents to achieve regioselective coupling.

Example protocol :

text
Step 1: Hydrazine derivative + 3,4,5-trimethoxybenzaldehyde → Intermediate (reflux in ethanol/HCl). Step 2: Cyclization with thiophene-2-carboxaldehyde → Target compound (yield: 65–78%)[1][3].

Electrophilic Substitution at Thiophene Moieties

The electron-rich thiophene group undergoes:

  • Halogenation : Selective bromination at the α-position using NBS (N-bromosuccinimide) in CCl₄ .

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups at reactive sites .

Table 1: Electrophilic reactions of thiophene substituent

Reaction TypeReagents/ConditionsProductYieldReference
BrominationNBS, CCl₄, 50°C5-(5-Bromothiophen-2-YL) derivative72%
FormylationPOCl₃/DMF, 0°C → RT5-(5-Formylthiophen-2-YL) analog58%

Nucleophilic Aromatic Substitution (NAS)

The trimethoxyphenyl group facilitates NAS at methoxy-activated positions:

  • Demethylation : Controlled hydrolysis with BBr₃ in CH₂Cl₂ yields phenolic derivatives .

  • Amination : Reaction with NH₃/MeOH under high pressure introduces amino groups .

Key observation : Methoxy groups at 3,4,5 positions enhance para-selectivity in NAS due to steric and electronic effects .

Cross-Coupling Reactions

The triazole-pyrimidine core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Thiophene-boronic acid derivatives couple with brominated aryl intermediates (Pd(PPh₃)₄, Na₂CO₃) .

  • Buchwald-Hartwig : Introduction of alkyl/aryl amines via C–N bond formation .

Table 2: Representative coupling reactions

ReactionCatalyst/BaseSubstrateProduct ApplicationReference
SuzukiPd(PPh₃)₄, K₂CO₃7-Bromo-triazolo-pyrimidineAntiviral analogs
HeckPd(OAc)₂, PPh₃Vinyl iodide derivativesFluorescent probes

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes secondary alcohols in side chains to ketones .

  • Reduction : NaBH₄/CeCl₃ reduces nitro groups to amines without affecting methoxy substituents.

Critical conditions :

  • Inert atmosphere (N₂/Ar) required to prevent decomposition during redox reactions.

  • Temperature control (<60°C) essential to maintain triazole ring stability.

Complexation with Metal Ions

The nitrogen-rich structure chelates transition metals:

  • Cu(II) complexes : Enhance antitumor activity (IC₅₀ reduction by 40% vs. free ligand) .

  • Fe(III) coordination : Modulates redox properties for catalytic applications .

Stoichiometry : Typically forms 1:2 (metal:ligand) complexes confirmed by Job’s plot analysis .

Photochemical Reactions

UV irradiation induces:

  • Dimerization : [2+2] cycloaddition between thiophene units (λ > 300 nm) .

  • Ring-opening : Cleavage of pyrimidine C–N bonds under prolonged UV exposure.

Scientific Research Applications

The compound has been studied for various biological applications including:

Antitumor Activity

Research indicates that derivatives of the triazolo-pyrimidine scaffold exhibit significant antitumor properties. For example, compounds similar to 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine have shown effectiveness against various cancer cell lines. A study screened several synthesized derivatives against colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, revealing promising results in inhibiting tumor growth .

Antiviral Properties

The compound has also been evaluated for antiviral activity. A structural exploration of 1,2,4-triazolo[1,5-a]pyrimidines indicated that modifications to the scaffold can enhance inhibitory effects against viruses such as HIV-1 and influenza .

Case Study 1: Antitumor Efficacy

In a study examining a series of triazolo-pyrimidine derivatives, researchers reported that specific substitutions on the phenyl moiety significantly tuned the compounds' antitumor activities. The most active compounds were those that maintained structural integrity while allowing for electronic variations .

Case Study 2: Antiviral Screening

Another study focused on repurposing existing triazolo-pyrimidine derivatives for antiviral applications. The findings demonstrated that certain modifications could lead to enhanced efficacy against RNA viruses by inhibiting essential viral enzymes .

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the triazolopyrimidine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological activity of triazolopyrimidines is highly sensitive to substituent patterns. Below is a comparative analysis of key analogues:

Compound Name / ID Substituents (Positions) Key Properties/Activity Reference
Target Compound 5-(Thiophen-2-yl), 7-(3,4,5-TMP) Hypothesized tubulin inhibition; trimethoxyphenyl enhances binding affinity
7-(4-Chlorophenyl)-5-(thiophen-2-yl) (CID 402917) 5-(Thiophen-2-yl), 7-(4-Cl-phenyl) Reduced activity compared to trimethoxyphenyl analogues due to lack of methoxy groups
7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl) 5-(Thiophen-2-yl), 7-(2,4-Cl₂-phenyl) Lower solubility and metabolic stability; chlorine substituents may hinder binding
5-(3,4-Dimethoxyphenyl)-7-(thiophen-2-yl) (9b) 5-(Thiophen-2-yl), 7-(3,4-diMeO-phenyl) Moderate activity (76% yield); dimethoxy groups partially mimic trimethoxy
7-(3',4',5'-TMP)-2-anilino derivatives (Series 3a–v) 7-(3,4,5-TMP), 2-(substituted anilino) IC₅₀ values <1 µM in cancer cell lines; electron-withdrawing groups (Cl, CF₃) enhance potency
6a (4'-Cl) 7-(3,4,5-TMP), 2-(4-Cl-benzylamino) Most active in series; antiproliferative activity via tubulin depolymerization

Abbreviations : TMP = trimethoxyphenyl; Cl = chlorine; MeO = methoxy.

Pharmacokinetic and Physicochemical Properties

  • Solubility : Thiophene-containing derivatives (e.g., CID 402917) exhibit moderate water solubility due to aromatic heterocycles, whereas trimethoxyphenyl analogues may require formulation aids .
  • Metabolic Stability : The absence of ester or amide groups in the target compound improves resistance to hepatic metabolism compared to carboxamide derivatives (e.g., 5t in ) .

Biological Activity

The compound 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazolo-pyrimidine core with thiophene and trimethoxyphenyl substituents. The structural formula can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Anti-inflammatory : Potential to reduce inflammation markers.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key metabolic pathways in pathogens and cancer cells:

  • Enzyme Inhibition : The compound can bind to enzymes involved in nucleic acid synthesis or cell division.
  • Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, thereby preventing tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results showed that compounds similar to 5-(Thiophen-2-YL)-7-(3,4,5-trimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine exhibited significant activity against:

  • Bacteria : Staphylococcus aureus, Escherichia coli
  • Fungi : Candida albicans, Aspergillus niger .

Anticancer Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines:

  • HeLa Cells : IC50 values were reported around 10 μM.
  • MCF-7 Cells : Similar inhibitory effects were observed.

Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (μM)
HeLa10
MCF-712
SGC-79019

Case Study 1: Antitumor Activity

In a recent study published in Frontiers in Chemistry, researchers synthesized several triazole derivatives and assessed their antiproliferative activity. The compound demonstrated significant inhibition of tubulin polymerization in HeLa cells, leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives. The results indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it was found to be more effective than traditional antibiotics like ampicillin against resistant strains .

Q & A

Q. What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives like the target compound?

The synthesis typically involves multicomponent reactions using aldehydes, aminotriazoles, and cyanoacetate derivatives. A dual solvent-catalyst system (e.g., TMDP in ethanol/water) under reflux conditions is effective. Reaction progress is monitored via TLC, followed by solvent removal and recrystallization for purification. Yields ≥90% are achievable with optimized catalyst loading (10 mol% TMDP) .

Method Conditions Yield Catalyst Reuse
TMDP in ethanol/waterReflux, 2.0 mL solvent (1:1 v/v)92%Yes, without purification
Molten-state TMDP65°C, 0.5 g TMDP as solvent-catalyst92%Yes, after evaporation

Q. What characterization techniques are essential for validating the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions (e.g., thiophene vs. trimethoxyphenyl groups).
  • IR spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-O (methoxy groups at ~1250 cm⁻¹).
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How does the choice of solvent affect reaction efficiency in synthesizing triazolo[1,5-a]pyrimidines?

Polar protic solvents (e.g., ethanol/water mixtures) enhance solubility of reactants and stabilize intermediates via hydrogen bonding. Ethanol aids in recrystallization, while water facilitates catalyst recovery. Solvent-free molten-state TMDP reduces reaction time but requires precise temperature control (65°C) to avoid decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT/TDDFT) elucidate the electronic properties of this compound?

DFT/TDDFT studies reveal intramolecular charge transfer (ICT) in the D–π–A (donor–π–acceptor) structure, where the thiophene acts as an electron donor and the trimethoxyphenyl group as an acceptor. Weak interactions (e.g., C–H···π, van der Waals) influence fluorescence quenching mechanisms, critical for designing optical sensors .

Q. What strategies optimize reaction conditions to minimize byproducts in large-scale synthesis?

  • Catalyst optimization : TMDP’s dual role (catalyst and solvent) reduces side reactions. Reuse for ≥3 cycles maintains >85% yield .
  • Stepwise addition : Sequential addition of aldehyde and cyanoacetate minimizes premature cyclization.
  • Temperature gradients : Gradual heating (40°C → 65°C) prevents exothermic side reactions .

Q. How do structural modifications (e.g., substituents on the thiophene ring) impact bioactivity?

Substitutions at the 5-position of thiophene (e.g., sulfonamide or carboxamide groups) enhance antimicrobial and anticancer activity by increasing hydrophobicity and target binding affinity. For example, chlorophenyl derivatives show IC₅₀ values <10 µM against HCT-116 cancer cells .

Substituent Activity (IC₅₀, µM) Target
4-Chlorophenyl8.2 ± 0.3HCT-116 (Colon Cancer)
3,4-Dimethoxybenzylidene12.5 ± 1.1MCF-7 (Breast Cancer)

Q. What are the limitations of using TMDP as a catalyst, and are there safer alternatives?

TMDP’s high toxicity and handling risks necessitate stringent safety protocols (e.g., fume hoods, PPE). Piperidine derivatives are less toxic but face regulatory restrictions due to misuse potential. Alternative catalysts like morpholine or DBU (1,8-diazabicycloundec-7-ene) show promise but require higher loadings (15–20 mol%) .

Contradictions and Critical Analysis

  • Catalyst Efficiency vs. Safety : While TMDP offers high catalytic efficiency, its toxicity contradicts green chemistry principles. Researchers must balance yield optimization with safety protocols .
  • Synthetic Scalability : Molten-state TMDP reduces solvent waste but lacks reproducibility in large batches due to uneven heat distribution .

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